molecular formula C11H22N2O3S B2587727 1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2034487-33-5

1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No. B2587727
CAS RN: 2034487-33-5
M. Wt: 262.37
InChI Key: CLTLTECWORVSBW-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Enzymatic Acylation in Green Chemistry

The enzymatic acylation of nucleosides, including 2′-O-(2-methoxyethyl)-5-methyl uridine, showcases the application of green chemistry principles. Utilizing hexanoic anhydride and vinyl esters catalyzed by Candida antarctica lipase B (CALB), this approach emphasizes regioselectivity and high analytical yields in a sustainable solvent, 2-methyltetrahydrofuran (MeTHF), presenting a greener alternative to traditional solvents like tetrahydrofuran (THF) (Simeó, Sinisterra, & Alcántara, 2009).

Directed Lithiation and Functionalization

Directed lithiation techniques involving similar compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlight the utility in synthesizing substituted products via in situ generated dilithium reagents. This methodology allows for precise modifications at specific sites on a molecule, leading to high yields of the desired products and providing a pathway for the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).

Photophysical and Theoretical Studies on Substituted Ureas

Research on substituted phenyl urea and thiourea silatranes, involving synthesis, characterization, and anion recognition, explores the intersection of organic synthesis and material science. These studies highlight the potential of such compounds in developing new materials with specific photophysical properties, useful for sensing applications (Singh et al., 2016).

Synthesis and Characterization of Deuterium-Labeled Compounds

The synthesis of deuterium-labeled compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418), for use as internal standards in LC–MS analyses, indicates the significance of these methods in enhancing the accuracy of pharmacokinetic studies. Such techniques are crucial for drug development, allowing for precise measurement of drug concentration and metabolism (Liang et al., 2020).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-15-6-5-12-10(14)13-9-11(16-2)3-7-17-8-4-11/h3-9H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTLTECWORVSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CCSCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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